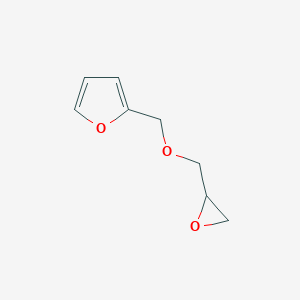
Furfuryl glycidyl ether
Cat. No. B009698
Key on ui cas rn:
5380-87-0
M. Wt: 154.16 g/mol
InChI Key: RUGWIVARLJMKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09035018B2
Procedure details


With reference to the chemical reaction formula 7, epichlorohydrin (23.5 mL, 300 mmol), NaOH aqueous solution (22.0 g, 275 mmol) of 50% and TBABr (0.644 g, 2 mmol) as a catalyst are put into a 100 mL round-bottom flask one after another, and intensely magnetic stirred. 2-furanmethanol (9.81 g, 100 mmol) diluted in THF 30 mL is then slowly added by drops into the flask at a room temperature, and then intensely stirred for two hours at a room temperature. Afterwards the reaction liquid is moved to a separatory funnel, into which are added distilled water and EtOAc 200 ml each to wash an organic layer twice and washed with saturated NaCI aqueous solution. After moisture in the funnel is removed by MgSO4, the residue having been filtered and vacuum evaporated is separated to flash chromatography (hexanes:EtOAc=1:1→1:2) to obtain a furfuryl glycidyl ether (13.3 g, 86.3 mmol, 86% of yield) in the form of transparent oil. The data of 1H and 13C-NMR referring to that is as below.
[Compound]
Name
formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].[CH2:8]1[CH2:12][O:11][CH2:10]C1>C(C1OC1)Cl.[OH-].[Na+].CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[CH2:8]([O:7][CH2:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)[CH:12]1[O:11][CH2:10]1 |f:3.4,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
formula 7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
23.5 mL
|
|
Type
|
catalyst
|
|
Smiles
|
C(Cl)C1CO1
|
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.644 g
|
|
Type
|
catalyst
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Step Two
|
Name
|
|
|
Quantity
|
9.81 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
intensely stirred for two hours at a room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is then slowly added by drops into the flask at a room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Afterwards the reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is moved to a separatory funnel, into which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water and EtOAc 200 ml each
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash an organic layer twice
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated NaCI aqueous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After moisture in the funnel is removed by MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the residue having been filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated to flash chromatography (hexanes:EtOAc=1:1→1:2)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1CO1)OCC1=CC=CO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 86.3 mmol | |
| AMOUNT: MASS | 13.3 g | |
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
